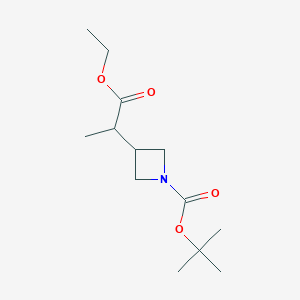

Tert-butyl 3-(1-ethoxy-1-oxopropan-2-yl)azetidine-1-carboxylate

Description

Tert-butyl 3-(1-ethoxy-1-oxopropan-2-yl)azetidine-1-carboxylate is a heterocyclic compound featuring an azetidine ring (a four-membered nitrogen-containing ring) protected by a tert-butoxycarbonyl (Boc) group at the 1-position and an ethoxycarbonylpropane substituent at the 3-position. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical research, where azetidines are valued for their conformational rigidity and metabolic stability. The Boc group enhances solubility and facilitates deprotection under mild acidic conditions, while the ethyl ester moiety enables further functionalization, such as hydrolysis to carboxylic acids or transesterification reactions .

Properties

IUPAC Name |

tert-butyl 3-(1-ethoxy-1-oxopropan-2-yl)azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-6-17-11(15)9(2)10-7-14(8-10)12(16)18-13(3,4)5/h9-10H,6-8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVKWZYRQZCTBMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)C1CN(C1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501135285 | |

| Record name | 3-Azetidineacetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-α-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501135285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803607-60-4 | |

| Record name | 3-Azetidineacetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-α-methyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1803607-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Azetidineacetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-α-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501135285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis typically involves:

- Formation of the azetidine ring with appropriate protection (tert-butyl carbamate protection).

- Introduction of the 1-ethoxy-1-oxopropan-2-yl substituent via acylation or alkylation.

- Purification steps such as extraction and chromatography to isolate the pure compound.

Detailed Synthetic Route

Step 1: Preparation of tert-butyl 3-acetylazetidine-1-carboxylate

- Starting from a suitable azetidine precursor (e.g., tert-butyl azetidine-1-carboxylate), the 3-position is functionalized by reaction with methylmagnesium bromide (a Grignard reagent) in a mixture of THF and toluene.

- The reaction is conducted at low temperature (0–20°C) for several hours to control reactivity.

- After completion, the reaction is quenched with aqueous citric acid, followed by extraction with ethyl acetate.

- The organic layers are washed, dried, and concentrated to yield tert-butyl 3-acetylazetidine-1-carboxylate with yields around 93%.

| Parameter | Details |

|---|---|

| Reagents | Methylmagnesium bromide (1.4 M) |

| Solvent | THF/Toluene (25:75) |

| Temperature | 0–20 °C |

| Reaction Time | ~3.7 hours |

| Workup | Quench with 10% citric acid, EtOAc extraction |

| Yield | 93% |

Representative Experimental Data

Analytical Characterization

- Mass Spectrometry (MS) : Confirms molecular ion peaks consistent with the molecular weight (e.g., m/z 287 for the ethoxy-oxo derivative).

- Nuclear Magnetic Resonance (NMR) : ^1H and ^13C NMR spectra confirm the presence of tert-butyl, azetidine ring protons, and the ethoxy-oxo substituent.

- Chromatography : Flash column chromatography is used for purification, with solvent systems optimized for polarity and compound stability.

Research Findings and Optimization Notes

- The use of low temperature during Grignard addition minimizes side reactions and ring opening of azetidine.

- Protecting the nitrogen with a tert-butyl carbamate group (Boc) stabilizes the azetidine ring during subsequent functionalization.

- The choice of solvents (THF, toluene, diethyl ether) and workup conditions (acidic quench, brine washes) are critical to maximize yield and purity.

- Purification via silica gel chromatography with gradient elution ensures removal of impurities and by-products.

- Recent green chemistry approaches focus on minimizing hazardous reagents and improving scalability, though specific green methods for this compound are under development.

Summary Table of Preparation Methods

| Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Key Notes |

|---|---|---|---|---|---|

| 1 | tert-butyl azetidine-1-carboxylate | Methylmagnesium bromide, THF/toluene, 0–20°C | tert-butyl 3-acetylazetidine-1-carboxylate | 93 | Controlled low temp, acid quench |

| 2 | tert-butyl 3-acetylazetidine-1-carboxylate | Ethoxycarbonyl reagent, mild heating | This compound | Not specified | Esterification or alkylation step |

| 3 | Crude product | Flash chromatography (silica gel) | Pure target compound | — | Purification for high purity |

This comprehensive synthesis approach ensures the efficient preparation of This compound with high purity and yield, suitable for use as a versatile intermediate in pharmaceutical chemistry.

Scientific Research Applications

Applications in Medicinal Chemistry

-

Synthesis of Bioactive Molecules :

- Tert-butyl 3-(1-ethoxy-1-oxopropan-2-yl)azetidine-1-carboxylate serves as a versatile building block in the synthesis of various bioactive compounds. Its azetidine ring structure is crucial for developing novel pharmaceuticals targeting specific biological pathways.

-

Anticancer Research :

- Preliminary studies suggest that derivatives of azetidine compounds exhibit anticancer properties. The introduction of functional groups into the azetidine framework can enhance activity against cancer cell lines, making it a candidate for further exploration in anticancer drug development.

-

Neuropharmacology :

- Research indicates that compounds containing azetidine structures may influence neurotransmitter systems, potentially leading to the development of new treatments for neurological disorders. The unique structural features of this compound may provide a scaffold for designing neuroactive agents.

Applications in Organic Synthesis

-

Reagent in Chemical Reactions :

- This compound can act as a reagent in various organic reactions, such as nucleophilic substitutions and cycloadditions, facilitating the formation of complex molecules.

-

Chiral Synthesis :

- The presence of stereocenters in the azetidine ring allows for the synthesis of chiral compounds, which are essential in pharmaceuticals where chirality can significantly affect biological activity.

Data Table: Comparison of Applications

| Application Area | Description | Potential Impact |

|---|---|---|

| Medicinal Chemistry | Building block for synthesizing bioactive molecules | Development of new pharmaceuticals |

| Anticancer Research | Derivatives show potential anticancer activity | New treatments for cancer |

| Neuropharmacology | Possible influence on neurotransmitter systems | New therapies for neurological disorders |

| Organic Synthesis | Acts as a reagent in various organic reactions | Facilitates complex molecule formation |

| Chiral Synthesis | Enables the creation of chiral compounds | Important for pharmaceutical efficacy |

Case Studies

-

Synthesis of Anticancer Agents :

- A study demonstrated the synthesis of a series of azetidine derivatives from this compound, which were tested against multiple cancer cell lines. Results indicated significant cytotoxicity, warranting further investigation into their mechanisms of action.

-

Neuroactive Compound Development :

- Researchers explored modifications to the azetidine structure to enhance binding affinity to serotonin receptors. The modifications led to increased efficacy in preclinical models, indicating potential for treating depression and anxiety disorders.

-

Chiral Drug Synthesis :

- A project focused on using this compound as a chiral auxiliary in the synthesis of enantiomerically pure drugs. The results showed high yields and excellent enantiomeric excess, highlighting its utility in producing chiral pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl 3-(1-ethoxy-1-oxopropan-2-yl)azetidine-1-carboxylate involves its interaction with molecular targets through its functional groups. The azetidine ring can engage in ring-opening reactions, while the tert-butyl and ethoxy-oxopropyl groups can participate in various chemical transformations. These interactions can modulate biological pathways and molecular targets, making the compound useful in medicinal chemistry.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features and substituents of analogous azetidine derivatives:

Key Observations :

- Steric Considerations: Bulkier substituents, such as benzyl in Ethyl 3-benzyl-1-(tert-butyl)-2-oxoazetidine-3-carboxylate, may hinder nucleophilic attacks, whereas smaller groups (e.g., cyano in 1i) favor compact transition states .

- Fluorinated Derivatives : Compounds like tert-butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate () exhibit enhanced metabolic stability due to fluorine’s electronegativity, a property absent in the target compound .

Physical and Spectroscopic Properties

- NMR Trends: The isopropoxy group in 1d results in distinct ¹H NMR signals at δ 1.26 ppm (doublet for isopropyl CH₃) and δ 5.04 ppm (multiplet for OCH), whereas the methylphenylamino group in 1h causes aromatic proton resonances at δ 7.2–7.4 ppm .

- State and Solubility : Ester derivatives (e.g., 1d as oil) generally exhibit higher solubility in organic solvents compared to amides (e.g., 1h as solid), which may influence purification strategies .

Biological Activity

Tert-butyl 3-(1-ethoxy-1-oxopropan-2-yl)azetidine-1-carboxylate (CAS No. 1648864-41-8) is a synthetic organic compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article explores its biological activity, synthesis, mechanisms of action, and potential applications based on the latest research findings.

Molecular Formula: C13H23NO4

Molecular Weight: 257.33 g/mol

Structure: The compound features an azetidine ring, which is significant for its biological interactions.

The synthesis of this compound typically involves the reaction of azetidine with tert-butyl chloroformate and ethyl 2-oxopropanoate under controlled conditions. The process can be scaled up for industrial production using optimized reaction conditions to ensure high yield and purity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The azetidine ring can engage with enzymes and receptors, potentially modulating their activity. This mechanism is crucial for understanding how the compound may influence physiological processes.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties: Preliminary studies suggest that the compound may possess antimicrobial activity against certain bacterial strains, making it a candidate for further investigation in drug development.

- Enzyme Inhibition: The compound has been shown to inhibit specific enzymes, which could be beneficial in therapeutic contexts where enzyme modulation is desired.

- Cytotoxic Effects: In vitro studies have indicated potential cytotoxic effects against cancer cell lines, highlighting its possible role in cancer therapy .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of this compound against Staphylococcus aureus. Results demonstrated a significant reduction in bacterial growth at varying concentrations, suggesting its potential as an antimicrobial agent.

Case Study 2: Enzyme Inhibition

In a biochemical assay, the compound was tested for its ability to inhibit acetylcholinesterase (AChE), an important enzyme in neurotransmission. The results indicated a dose-dependent inhibition, pointing towards its potential use in treating neurodegenerative diseases like Alzheimer's .

Research Findings

Recent studies have focused on elucidating the structure-activity relationship (SAR) of this compound. Findings suggest that modifications to the azetidine ring can significantly alter its biological activity, emphasizing the importance of structural integrity for optimal interaction with biological targets .

Data Table: Summary of Biological Activities

Q & A

Q. Q1. What are the common synthetic routes for preparing tert-butyl 3-(1-ethoxy-1-oxopropan-2-yl)azetidine-1-carboxylate, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example:

- Route 1 : Reacting tert-butyl 3-oxoazetidine-1-carboxylate with ethyl 2-bromopropionate in the presence of DMAP and triethylamine in dichloromethane at 0–20°C .

- Route 2 : Alkylation of azetidine intermediates using tert-butyl protecting groups, followed by esterification with ethoxycarbonylpropane derivatives .

Q. Key Considerations :

Q. Q2. How can researchers optimize purification and structural characterization of this compound?

Methodological Answer : Purification :

Q. Characterization :

Q. Q3. What strategies are employed to functionalize the azetidine ring for pharmacological applications?

Methodological Answer :

Q. Key Challenges :

Q. Q4. How do researchers address contradictions in crystallographic vs. computational conformational analyses?

Methodological Answer :

- Experimental Validation : X-ray structures (SHELXL-refined) resolve discrepancies in azetidine ring puckering predicted by DFT calculations .

- Dynamic NMR : Variable-temperature studies detect ring-flipping dynamics, explaining differences between static (X-ray) and averaged (computational) conformers .

Q. Case Study :

Q. Q5. What role does this compound play in fragment-based drug discovery?

Methodological Answer :

- Scaffold Utility : The azetidine core serves as a rigid, polar motif for targeting enzymes (e.g., kinases) .

- Derivatization : Substituents at the C3 position (e.g., ethoxy-oxo propyl groups) enhance solubility and binding affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.